molecular formula C15H13IO4S B6339239 2,4-Dihydroxy-6-[2-(5-iodo-thiophen-2-yl)-vinyl]-benzoic acid ethyl ester CAS No. 365543-01-7

2,4-Dihydroxy-6-[2-(5-iodo-thiophen-2-yl)-vinyl]-benzoic acid ethyl ester

Cat. No. B6339239
CAS RN: 365543-01-7
M. Wt: 416.2 g/mol
InChI Key: QVNHOHCSFDFRCJ-ONEGZZNKSA-N
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Description

Synthesis Analysis

The synthesis of thiophene derivatives, such as the one , often involves heterocyclization of various substrates . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is one method that can produce aminothiophene derivatives . Another method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .


Molecular Structure Analysis

The molecular structure of this compound includes a thiophene ring, which is a five-membered ring made up of one sulfur atom . It also contains iodine, which contributes to its unique properties.


Chemical Reactions Analysis

Thiophene derivatives are essential heterocyclic compounds and show a variety of properties and applications . They are utilized in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular weight, which is 416.2 g/mol. Other properties such as melting point, boiling point, and density are not specified in the available resources .

properties

IUPAC Name

ethyl 2,4-dihydroxy-6-[(E)-2-(5-iodothiophen-2-yl)ethenyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13IO4S/c1-2-20-15(19)14-9(7-10(17)8-12(14)18)3-4-11-5-6-13(16)21-11/h3-8,17-18H,2H2,1H3/b4-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVNHOHCSFDFRCJ-ONEGZZNKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(C=C1O)O)C=CC2=CC=C(S2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(C=C(C=C1O)O)/C=C/C2=CC=C(S2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13IO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dihydroxy-6-[2-(5-iodo-thiophen-2-yl)-vinyl]-benzoic acid ethyl ester

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